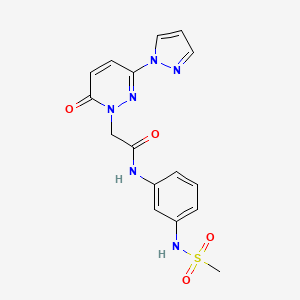

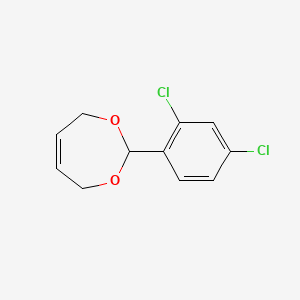

![molecular formula C14H11N7O2S B2832983 N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034598-10-0](/img/structure/B2832983.png)

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . For ease of synthesis, Boc-protected L-phenylalanine and L-tryptophan, two natural amino acids with strong absorption in the ultraviolet region, were chosen .Molecular Structure Analysis

The molecular structure of this compound includes a triazolo[4,3-a]pyrazine ring, which is a nitrogenous heterocyclic moiety . The structure also includes a benzo[c][1,2,5]thiadiazole ring and a carboxamide group.Chemical Reactions Analysis

The chemical reactions involving similar compounds include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Physical And Chemical Properties Analysis

The compound has a molecular formula of C14H11N7O2S and a molecular weight of 341.35. More specific physical and chemical properties such as melting point, solubility, and stability are not available in the current data.Scientific Research Applications

- Anticancer Properties : Researchers have investigated the compound’s potential as an anticancer agent. Its bridge-headed nitrogen atom and structural features make it an interesting candidate for further exploration in cancer therapy .

- Enzyme Inhibition : The compound has shown inhibitory activity against enzymes such as RORγt, PHD-1, JAK1, and JAK2. These enzymes play crucial roles in various diseases, making the compound relevant for drug development .

- Cardiovascular Disorders and Type 2 Diabetes : Compounds with similar structures have been utilized in treating cardiovascular disorders and type 2 diabetes .

- Functional Materials : Beyond medicinal applications, compounds like this one find use in material sciences. Researchers have explored their properties for applications in materials such as sensors, catalysts, and optoelectronic devices .

- A related study investigated the antibacterial activities of newly synthesized triazolo [4,3-a]pyrazine derivatives. These compounds were tested against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains .

- Researchers have developed sustainable methodologies for synthesizing 1,2,4-triazolo [1,5-a]pyridines. These methods involve microwave-mediated, catalyst-free reactions using enaminonitriles and benzohydrazides. The resulting compounds exhibit good functional group tolerance and yield .

Medicinal Chemistry and Drug Development

Material Sciences

Antibacterial Activity

Synthetic Approaches

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the available data, it is known that triazolo[4,3-a]pyrazine derivatives with an indole moiety might form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .

Future Directions

properties

IUPAC Name |

N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N7O2S/c1-23-14-12-18-17-11(21(12)5-4-15-14)7-16-13(22)8-2-3-9-10(6-8)20-24-19-9/h2-6H,7H2,1H3,(H,16,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGOWHNNLZCXNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN2C1=NN=C2CNC(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

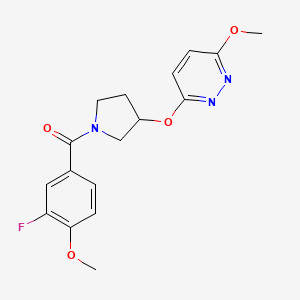

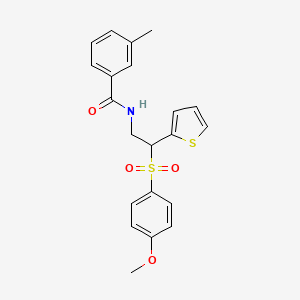

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(2-hydroxyethoxy)ethyl)oxalamide](/img/structure/B2832900.png)

![N-(3-bromophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2832901.png)

![6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline](/img/structure/B2832908.png)

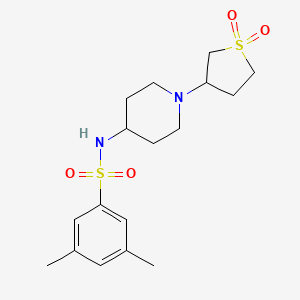

![(4-methylthiophen-2-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2832911.png)

![N-(2-Methylpropyl)-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2832912.png)

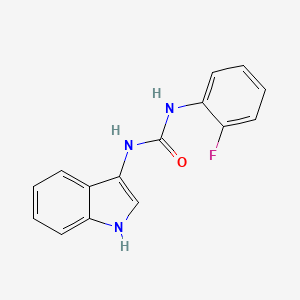

![2-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2832916.png)

![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-2-ylmethanone](/img/structure/B2832921.png)

![5-(4-methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2832923.png)